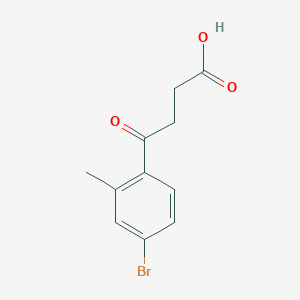

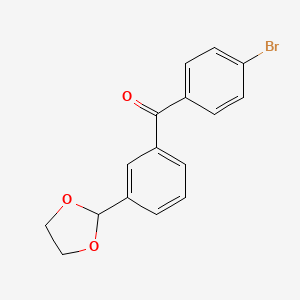

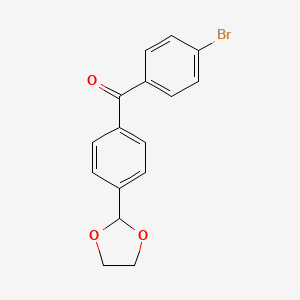

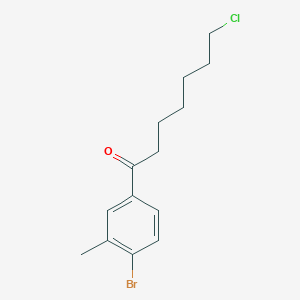

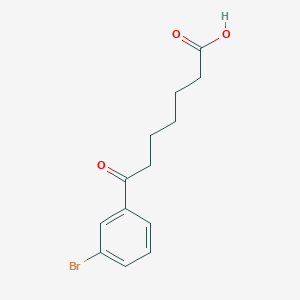

3-Bromo-3'-piperidinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated benzophenone derivatives typically involves multi-step reactions with controlled conditions to ensure the addition of bromine atoms at the desired positions on the benzophenone framework. For instance, the synthesis of a dibrominated benzene diol derivative was achieved starting from a brominated methoxyphenyl methanol, proceeding through five steps with an overall yield of 34% . Another example is the synthesis of a pentamethoxyl benzophenone derivative from trimethoxybenzene, which involved a methylation reaction followed by a Friedel-Crafts reaction . These methods suggest that the synthesis of 3-Bromo-3'-piperidinomethyl benzophenone could potentially involve similar bromination and functional group transformation steps.

Molecular Structure Analysis

The molecular structure of brominated benzophenone derivatives is characterized by the presence of bromine atoms and various substituents attached to the benzophenone core. The structure of such compounds is typically confirmed using spectroscopic techniques like IR, UV, EIMS, 13C NMR, and 1H NMR . For 3-Bromo-3'-piperidinomethyl benzophenone, one would expect the piperidinomethyl group to influence the chemical shifts observed in NMR spectroscopy due to its electron-donating nature.

Chemical Reactions Analysis

Brominated benzophenone derivatives can participate in various chemical reactions due to the presence of reactive bromine atoms. For example, bromomethyl-substituted benzophenones can generate isobenzofurans, which can further react with dienophiles to produce naphthalene derivatives . The presence of a piperidinomethyl group in 3-Bromo-3'-piperidinomethyl benzophenone could offer additional reactivity, potentially through nucleophilic substitution reactions or as a directing group in catalytic arylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenone derivatives are influenced by their molecular structure. The presence of bromine atoms increases the molecular weight and may affect the compound's melting point, boiling point, and solubility. The electronic effects of substituents like methoxymethyl groups can impact the acidity of phenolic hydrogens, as seen in the regioselective O-demethylation of aryl methyl ethers . For 3-Bromo-3'-piperidinomethyl benzophenone, the piperidinomethyl group is likely to impart basicity to the molecule, affecting its solubility in acidic or basic environments.

Safety And Hazards

The safety data sheet for benzophenone derivatives indicates that they may cause severe skin burns and eye damage . They are also toxic to aquatic life with long-lasting effects . It’s important to handle these compounds with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Propiedades

IUPAC Name |

(3-bromophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO/c20-18-9-5-8-17(13-18)19(22)16-7-4-6-15(12-16)14-21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEALBSCJXFWPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643136 |

Source

|

| Record name | (3-Bromophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3'-piperidinomethyl benzophenone | |

CAS RN |

898792-90-0 |

Source

|

| Record name | (3-Bromophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

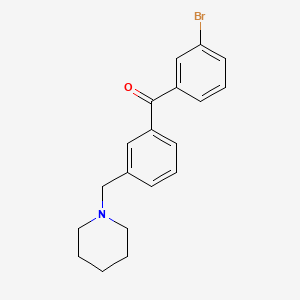

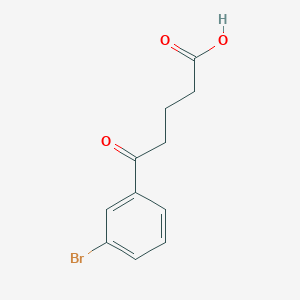

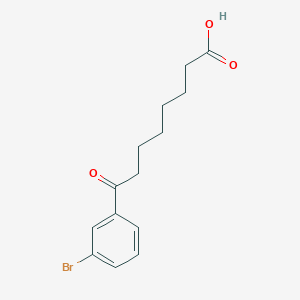

![7-([1,1'-Biphenyl]-4-yl)-7-oxoheptanoic acid](/img/structure/B1293227.png)